

Application Notes and Protocols for PD 135158

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Compound of Interest

Compound Name: PD 135158

Cat. No.: B1197173

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Introduction

PD 135158 is a potent and selective non-peptide antagonist of the Cholecystikin B (CCKB) receptor, also known as the gastrin receptor. It exhibits high affinity for the CCKB receptor with an IC₅₀ of 2.8 nM in the mouse cortex.^[1] In contrast, its affinity for the Cholecystikin A (CCKA) receptor is significantly lower, with a reported IC₅₀ of 1232 nM, demonstrating its selectivity.^[1] This selectivity makes **PD 135158** a valuable tool for investigating the physiological and pathological roles of the CCKB receptor in the central nervous system and the gastrointestinal tract.

These application notes provide detailed protocols for the dissolution and use of **PD 135158** in both in vitro and in vivo experimental settings, along with a summary of its pharmacological properties and an overview of the CCKB receptor signaling pathway.

Physicochemical Properties and Storage

Property	Value	Source
Molecular Formula	C ₃₅ H ₄₄ N ₄ O ₆	N/A
Molecular Weight	624.75 g/mol	N/A
Solubility	Soluble in DMSO (up to 100 mM)	[2][3]
Appearance	Crystalline solid	N/A
Storage	Store at -20°C. Protect from light.	N/A

Data Presentation

Quantitative Pharmacological Data

Parameter	Value	Species/System	Reference
IC ₅₀ (CCKB Receptor)	2.8 nM	Mouse Cortex	[1]
IC ₅₀ (CCKA Receptor)	1232 nM	N/A	[1]

Experimental Protocols

Protocol 1: Preparation of PD 135158 Stock Solution

This protocol describes the preparation of a high-concentration stock solution of **PD 135158** in Dimethyl Sulfoxide (DMSO).

Materials:

- **PD 135158** powder
- Anhydrous Dimethyl Sulfoxide (DMSO)
- Sterile microcentrifuge tubes

Procedure:

- Equilibrate the **PD 135158** powder to room temperature before opening the vial.
- To prepare a 10 mM stock solution, add 160.1 μ L of DMSO to 1 mg of **PD 135158** powder.
- Vortex the solution thoroughly to ensure complete dissolution. Gentle warming to 37°C may aid in dissolution.
- Aliquot the stock solution into smaller volumes to avoid repeated freeze-thaw cycles.
- Store the stock solution at -20°C.

Protocol 2: Preparation of Aqueous Working Solutions for In Vitro Experiments

This protocol details the dilution of the DMSO stock solution into an aqueous buffer or cell culture medium for use in in vitro assays.

Important Considerations:

- The final concentration of DMSO in the assay should be kept to a minimum (typically $\leq 0.1\%$) to avoid solvent-induced cellular toxicity.
- It is recommended to perform a vehicle control experiment using the same final concentration of DMSO.

Procedure:

- Thaw an aliquot of the 10 mM **PD 135158** stock solution at room temperature.
- Perform a serial dilution of the stock solution in cell culture medium or the appropriate assay buffer to achieve the desired final concentrations.
- For example, to prepare a 10 μ M working solution, dilute the 10 mM stock solution 1:1000 in the final assay medium.
- Mix thoroughly by gentle pipetting or vortexing.
- Use the freshly prepared working solutions immediately.

Protocol 3: In Vitro Cell-Based Assay using HT-29 Cells

This protocol provides a general framework for assessing the effect of **PD 135158** on CCKB receptor-mediated signaling in the human colon adenocarcinoma cell line, HT-29, which is known to express CCK receptors.

Materials:

- HT-29 cells
- Complete cell culture medium (e.g., McCoy's 5A with 10% FBS)
- **PD 135158** working solutions
- CCKB receptor agonist (e.g., Gastrin or Cholecystokinin-8)
- Assay-specific reagents (e.g., for measuring intracellular calcium or ERK phosphorylation)

Procedure:

- **Cell Seeding:** Seed HT-29 cells in appropriate culture plates (e.g., 96-well plates) at a density that allows for optimal growth and response.
- **Cell Starvation (Optional):** Depending on the downstream signaling pathway being investigated, it may be necessary to serum-starve the cells for a few hours prior to the experiment to reduce basal signaling.
- **Antagonist Pre-incubation:** Treat the cells with various concentrations of **PD 135158** working solutions for a predetermined time (e.g., 30-60 minutes) to allow for receptor binding.
- **Agonist Stimulation:** Add the CCKB receptor agonist at a concentration known to elicit a submaximal response (e.g., EC₅₀ concentration).
- **Incubation:** Incubate for the appropriate time to observe the desired cellular response (this can range from minutes for calcium flux to hours for gene expression changes).
- **Assay Measurement:** Perform the specific assay to measure the downstream signaling event (e.g., measure intracellular calcium levels using a fluorescent indicator or determine ERK

phosphorylation by Western blotting or ELISA).

- Data Analysis: Analyze the data to determine the inhibitory effect of **PD 135158** on the agonist-induced response and calculate the IC₅₀ value.

Protocol 4: In Vivo Administration

This protocol provides general guidance for the preparation of **PD 135158** for in vivo studies, based on reported subcutaneous administration in rats.^[1]

Vehicle Preparation:

The choice of vehicle is critical for in vivo experiments and should be optimized for the specific animal model and route of administration. A common approach for subcutaneous injection of a DMSO-solubilized compound is to use a co-solvent system.

- Example Vehicle: A solution of 10% DMSO, 40% PEG300, 5% Tween 80, and 45% saline.

Procedure:

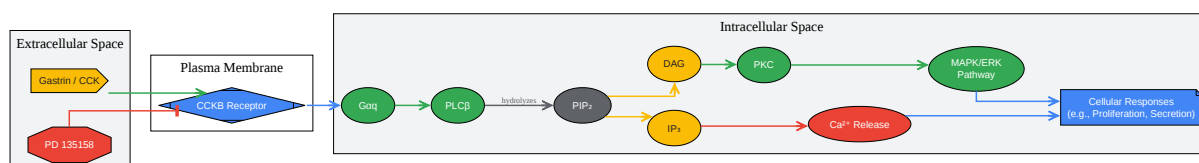
- Dissolve **PD 135158** in DMSO to create a high-concentration stock.
- Add the other vehicle components in the specified order, ensuring the solution remains clear and free of precipitation.
- The final concentration of **PD 135158** should be calculated based on the desired dose (e.g., mg/kg) and the injection volume.
- Administer the solution to the animal via the chosen route (e.g., subcutaneous injection).
- A vehicle control group should always be included in the experimental design.

Signaling Pathway and Experimental Workflow

CCKB Receptor Signaling Pathway

The Cholecystokinin B (CCKB) receptor is a G-protein coupled receptor (GPCR) that primarily couples to the Gq alpha subunit. Upon activation by its endogenous ligands, gastrin or

cholecystikinin, the CCKB receptor initiates a signaling cascade that leads to various cellular responses. **PD 135158**, as a CCKB receptor antagonist, blocks the initiation of this pathway.

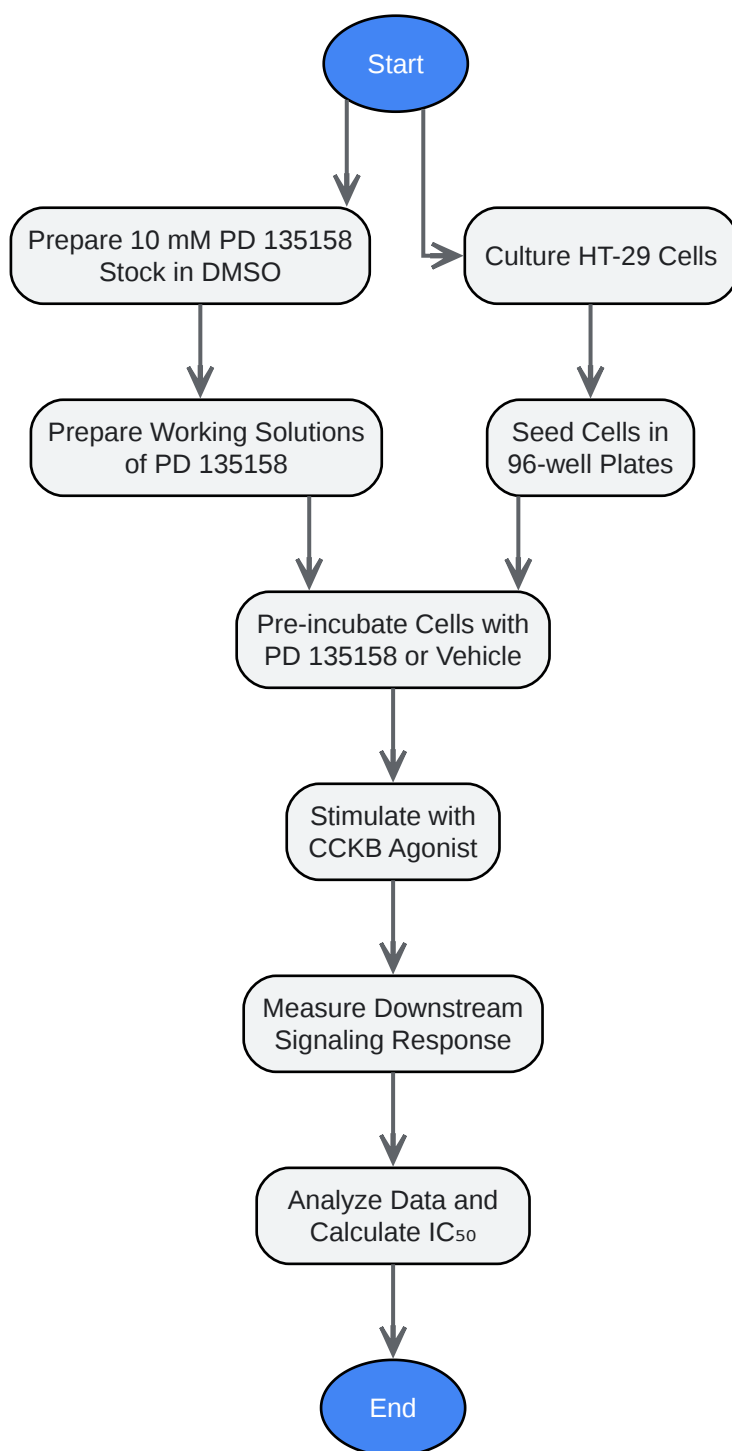


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Caption: CCKB receptor signaling pathway and the inhibitory action of **PD 135158**.

Experimental Workflow for In Vitro Antagonist Assay

The following diagram outlines the logical steps for conducting an in vitro experiment to determine the antagonistic activity of **PD 135158**.



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Caption: A typical experimental workflow for an in vitro CCKB antagonist assay.

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